



# Application of OR-1855 in the Study of Endothelial Function

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |         |           |
|----------------------|---------|-----------|
| Compound Name:       | OR-1855 |           |
| Cat. No.:            | B022602 | Get Quote |

Application Note ID: AN-OR1855-EF-2025

## Introduction

OR-1855 is an intermediate metabolite of the calcium sensitizer levosimendan, a drug used in the treatment of acute decompensated heart failure.[1][2] While historically considered an inactive intermediate in the metabolic pathway to the active metabolite OR-1896, recent in vitro studies have demonstrated that OR-1855 possesses pharmacological activity within the vascular endothelium.[1][3] Specifically, OR-1855 has been shown to exhibit anti-inflammatory properties by modulating key signaling pathways involved in endothelial activation and oxidative stress.[1][3] These findings suggest that OR-1855 may contribute to the vasoprotective effects observed with levosimendan treatment and represents a valuable tool for researchers studying endothelial dysfunction and inflammation.

This document provides detailed application notes and experimental protocols for the use of **OR-1855** in studying endothelial function, with a focus on its anti-inflammatory and signaling-modulatory effects. The information is intended for researchers, scientists, and drug development professionals in the fields of cardiovascular pharmacology and vascular biology.

## **Key Applications**

 Investigation of Anti-inflammatory Signaling: OR-1855 can be utilized as a pharmacological tool to probe the role of specific signaling pathways in endothelial inflammation, particularly the MAPK/JNK and AP-1 pathways.



- Studies on Oxidative Stress: The compound is suitable for in vitro models examining the regulation of reactive oxygen species (ROS) production in endothelial cells under proinflammatory conditions.
- Comparative Bioactivity Studies: **OR-1855** can be used in parallel with its parent compound, levosimendan, and the active metabolite, OR-1896, to dissect the specific contributions of each molecule to the overall vascular effects.

## **Data Presentation**

Table 1: Effect of OR-1855 on Pro-inflammatory Markers

in Endothelial Cells

| Treatment<br>Condition (4h)              | ICAM-1 Expression<br>(Western Blot) | VCAM-1<br>Expression<br>(Western Blot) | IL-6 Expression       |
|------------------------------------------|-------------------------------------|----------------------------------------|-----------------------|
| Control                                  | Baseline                            | Baseline                               | Baseline              |
| IL-1β (10 ng/mL)                         | Increased                           | Increased                              | Increased             |
| IL-1 $\beta$ + Levosimendan (10 $\mu$ M) | Reduced                             | Reduced[3]                             | Reduced               |
| IL-1β + OR-1855 (10<br>μM)               | No significant effect[3]            | No significant effect[3]               | No significant effect |
| IL-1β + OR-1896 (10<br>μM)               | No significant effect[3]            | No significant effect[3]               | No significant effect |

Data summarized from Tomasi, R., et al. (2023). The Effects of the Levosimendan Metabolites **OR-1855** and OR-1896 on Endothelial Pro-Inflammatory Responses. Biomedicines.[1][3]

# Table 2: Effect of OR-1855 on IL-1β-Induced ROS Production and MAPK Signaling in Endothelial Cells



| Treatment Condition (30 min pre- incubation) | Endothelial<br>ROS<br>Production | p38 MAPK<br>Phosphoryl<br>ation | ERK1/2<br>MAPK<br>Phosphoryl<br>ation | JNK<br>Phosphoryl<br>ation | c-Jun (AP-<br>1)<br>Phosphoryl<br>ation |
|----------------------------------------------|----------------------------------|---------------------------------|---------------------------------------|----------------------------|-----------------------------------------|
| Control                                      | Baseline                         | Baseline                        | Baseline                              | Baseline                   | Baseline                                |
| IL-1β (10<br>ng/mL)                          | Increased[3]                     | Increased[3]                    | Increased[3]                          | Increased[3]               | Increased[3]                            |
| IL-1β +<br>Levosimenda<br>n (10 μM)          | Decreased[3]                     | Decreased[3]                    | Decreased[3]                          | No significant effect[3]   | Decreased[3]                            |
| IL-1β + OR-<br>1855 (10 μM)                  | Decreased[3]                     | Decreased[3]                    | Decreased[3]                          | Diminished[3]              | Decreased[3]                            |
| IL-1β + OR-<br>1896 (10 μM)                  | Decreased[3]                     | Decreased[3]                    | Decreased[3]                          | Diminished[3]              | Decreased[3]                            |

Data summarized from Tomasi, R., et al. (2023). The Effects of the Levosimendan Metabolites **OR-1855** and OR-1896 on Endothelial Pro-Inflammatory Responses. Biomedicines.[1][3]

## Signaling Pathways and Experimental Workflow





Click to download full resolution via product page

Figure 1: OR-1855 signaling pathway in endothelial cells.





Click to download full resolution via product page

Figure 2: Experimental workflow for studying OR-1855 effects.

# **Experimental Protocols**

# Protocol 1: In Vitro Endothelial Cell Culture and Treatment

Objective: To prepare primary human umbilical vein endothelial cells (HUVECs) for treatment with **OR-1855** and a pro-inflammatory stimulus.

### Materials:

- Primary HUVECs
- Endothelial Cell Growth Medium (e.g., EGM-2)



- Phosphate-Buffered Saline (PBS)
- Trypsin-EDTA
- OR-1855 (stock solution in DMSO)
- Levosimendan (stock solution in DMSO)
- OR-1896 (stock solution in DMSO)
- Recombinant Human IL-1β
- DMSO (vehicle control)
- 6-well or 12-well tissue culture plates

### Procedure:

- Culture HUVECs in Endothelial Cell Growth Medium at 37°C, 5% CO2. Use cells between passages 2 and 5 for experiments.
- Seed HUVECs onto appropriate tissue culture plates and grow to 80-90% confluency.
- On the day of the experiment, aspirate the growth medium and wash the cells once with PBS.
- Add fresh, serum-reduced medium to the cells.
- Prepare working solutions of OR-1855, Levosimendan, and OR-1896 in the medium from the stock solutions. The final concentration of DMSO should be consistent across all conditions and typically below 0.1%.
- Pre-incubate the cells with the respective compounds (e.g., 10  $\mu$ M **OR-1855**) or vehicle (DMSO) for 30 minutes at 37°C.[3]
- Following pre-incubation, add the pro-inflammatory stimulus (e.g., 10 ng/mL IL-1β) to the wells, except for the non-stimulated control wells.[3]



- Incubate the cells for the desired time period based on the endpoint:
  - Signaling studies (MAPK phosphorylation): 30 minutes.[3]
  - Protein expression (adhesion molecules): 4 hours.[3]
  - ROS production: Measure kinetically over 60 minutes.[3]
- Proceed to the specific downstream analysis protocol.

# Protocol 2: Western Blotting for Adhesion Molecules and MAPK Phosphorylation

Objective: To quantify the effect of **OR-1855** on the expression of ICAM-1 and VCAM-1, and the phosphorylation of p38, ERK1/2, and JNK in IL-1β-stimulated endothelial cells.

### Materials:

- Treated HUVECs from Protocol 1
- RIPA Lysis Buffer with protease and phosphatase inhibitors
- · BCA Protein Assay Kit
- Laemmli sample buffer
- SDS-PAGE gels
- PVDF membranes
- Primary antibodies (anti-ICAM-1, anti-VCAM-1, anti-phospho-p38, anti-phospho-ERK1/2, anti-phospho-JNK, anti-GAPDH or anti-actin)
- HRP-conjugated secondary antibodies
- · Chemiluminescent substrate

### Procedure:



- After treatment, place the culture plates on ice and wash cells twice with ice-cold PBS.
- Lyse the cells by adding ice-cold RIPA buffer to each well. Scrape the cells and collect the lysate.
- Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
- Determine the protein concentration of the supernatant using a BCA assay.
- Normalize protein concentrations for all samples and prepare them for electrophoresis by adding Laemmli buffer and boiling for 5 minutes.
- Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
- Transfer the separated proteins to a PVDF membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with the appropriate primary antibody overnight at 4°C, according to the manufacturer's recommendations.
- Wash the membrane three times with TBST.
- Incubate with the corresponding HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again three times with TBST.
- Apply the chemiluminescent substrate and visualize the protein bands using a digital imaging system.
- Quantify band densities using image analysis software and normalize to a loading control (e.g., GAPDH or actin).

## **Protocol 3: Measurement of Intracellular ROS**

Objective: To assess the effect of **OR-1855** on IL-1β-induced intracellular ROS production.

Materials:



- Treated HUVECs from Protocol 1 (preferably in a 96-well black, clear-bottom plate)
- 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) dye
- Phenol red-free cell culture medium
- Fluorescence plate reader

### Procedure:

- Culture and treat the cells as described in Protocol 1 in a 96-well plate format.
- During the last 30 minutes of the pre-incubation period with **OR-1855**, load the cells with H2DCFDA (e.g., 10 μM) in phenol red-free medium.
- Wash the cells gently with PBS to remove excess dye.
- Add fresh phenol red-free medium containing the respective compounds (OR-1855, vehicle) and the pro-inflammatory stimulus (IL-1β).
- Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.
- Measure the fluorescence intensity (Excitation: ~485 nm, Emission: ~535 nm) kinetically over a period of 60-90 minutes, taking readings every 5-10 minutes.
- Analyze the data by plotting fluorescence intensity over time. The rate of increase in fluorescence is indicative of the rate of ROS production.

## **Concluding Remarks**

**OR-1855** has emerged as a pharmacologically active metabolite of levosimendan with direct effects on the vascular endothelium. Its ability to inhibit IL-1β-induced ROS production through the suppression of p38, ERK1/2, and JNK signaling pathways highlights its potential as a tool for studying the molecular mechanisms of endothelial inflammation.[1][3] While it does not appear to directly modulate the expression of adhesion molecules like its parent compound, its distinct signaling profile provides a unique opportunity for researchers to investigate specific aspects of endothelial cell activation.[3] Further studies are warranted to explore the full spectrum of its vascular effects and its potential therapeutic implications.



### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. The Effects of the Levosimendan Metabolites OR-1855 and OR-1896 on Endothelial Pro-Inflammatory Responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative effects of levosimendan, OR-1896, OR-1855, dobutamine, and milrinone on vascular resistance, indexes of cardiac function, and O2 consumption in dogs PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application of OR-1855 in the Study of Endothelial Function]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b022602#application-of-or-1855-in-studying-endothelial-function]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com